molecular formula C16H20N2O5S B2683157 Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate CAS No. 1219844-82-2

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate

Cat. No.: B2683157
CAS No.: 1219844-82-2
M. Wt: 352.41
InChI Key: FSYBZJMIIKAWOA-UHFFFAOYSA-N
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Description

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is a chemical compound with diverse scientific applications. It exhibits remarkable properties that can aid research in various fields such as pharmaceuticals, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate typically involves the reaction of cyclopropylsulfonyl chloride with piperazine, followed by the acylation of the resulting product with methyl 4-carboxybenzoate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is used in various scientific research applications, including:

    Pharmaceuticals: As a precursor for the synthesis of potential drug candidates.

    Materials Science: In the development of new materials with specific properties.

    Organic Chemistry: As a reagent in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit well into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares a similar piperazine core but with different substituents.

    Methyl piperazine derivatives: A range of compounds with similar piperazine structures but varying functional groups.

Uniqueness

Methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-23-16(20)13-4-2-12(3-5-13)15(19)17-8-10-18(11-9-17)24(21,22)14-6-7-14/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYBZJMIIKAWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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